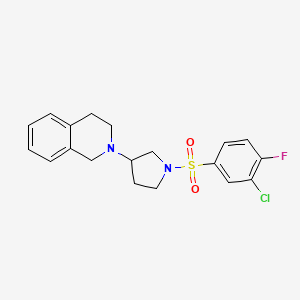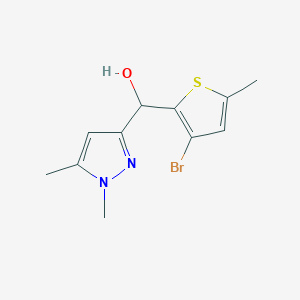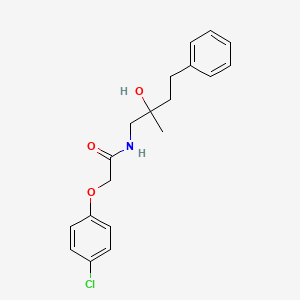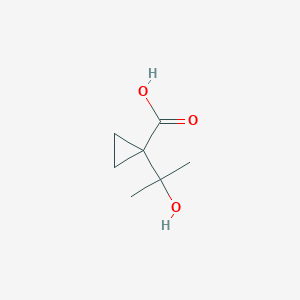
2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H20ClFN2O2S and its molecular weight is 394.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
Compounds similar to "2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline" have been investigated for their ability to inhibit PNMT, an enzyme involved in the synthesis of epinephrine. This research is significant for developing therapies for diseases where modulation of epinephrine synthesis could be beneficial. For example, sulfonamide derivatives of tetrahydroisoquinoline showed varying levels of inhibitory potency and selectivity towards PNMT, which could inform the design of new therapeutic agents with the potential to cross the blood-brain barrier (Grunewald et al., 2006; Romero et al., 2004)(G. L. Grunewald et al., 2006)(F. A. Romero et al., 2004).
Photocatalytic Activity
Another area of interest is the photocatalytic applications of compounds with similar structures. For instance, cationic Ir(III) complexes, including those with pyridine and bipyridine ligands, have shown significant photocatalytic activity for the oxidation of sulfides to sulfoxides. This type of research opens pathways to developing more efficient and selective photocatalysts for various organic transformations (Li-ping Li & B. Ye, 2019)(Li-ping Li & B. Ye, 2019).
Sensing Applications
Compounds incorporating elements of "this compound" have been explored for their potential in sensing applications. For example, pyridine-biquinoline-metal complexes have been developed for effectively sensing pyrophosphate and hydrogen sulfide in both aqueous solutions and living cells. Such compounds could be instrumental in diagnosing diseases associated with alterations in these analytes (Zijuan Hai et al., 2015)(Zijuan Hai et al., 2015).
特性
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2S/c20-18-11-17(5-6-19(18)21)26(24,25)23-10-8-16(13-23)22-9-7-14-3-1-2-4-15(14)12-22/h1-6,11,16H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLOWTMCFXCZMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide](/img/structure/B2372648.png)
![1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2372650.png)
![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)

![3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2372659.png)

![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)
